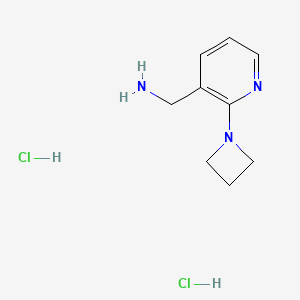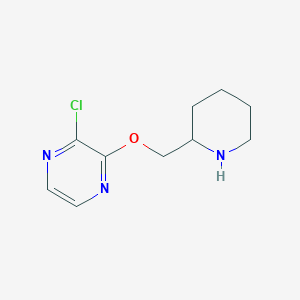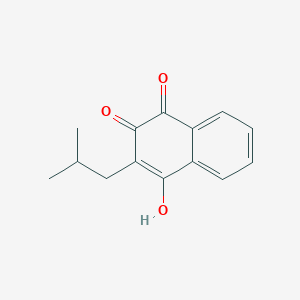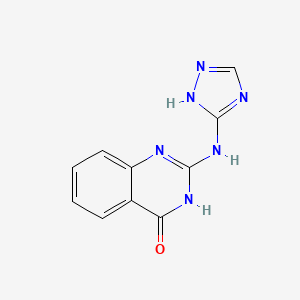
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a heterocyclic compound containing both azetidine and pyridine rings, which are known for their significant roles in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
作用機序
The mechanism of action of (2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid with similar structural features.
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which exhibit a wide range of biological activities.
Uniqueness
(2-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and development .
特性
分子式 |
C9H15Cl2N3 |
|---|---|
分子量 |
236.14 g/mol |
IUPAC名 |
[2-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-7-8-3-1-4-11-9(8)12-5-2-6-12;;/h1,3-4H,2,5-7,10H2;2*1H |
InChIキー |
TWFJHYNIFOOIAD-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=CC=N2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)

![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)


![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)





